

# A Comparative Guide to Leaving Groups in 4-Substituted Piperidine Synthesis

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## Compound of Interest

Compound Name: 1-BOC-4-(tosyloxy)piperidine

Cat. No.: B051092

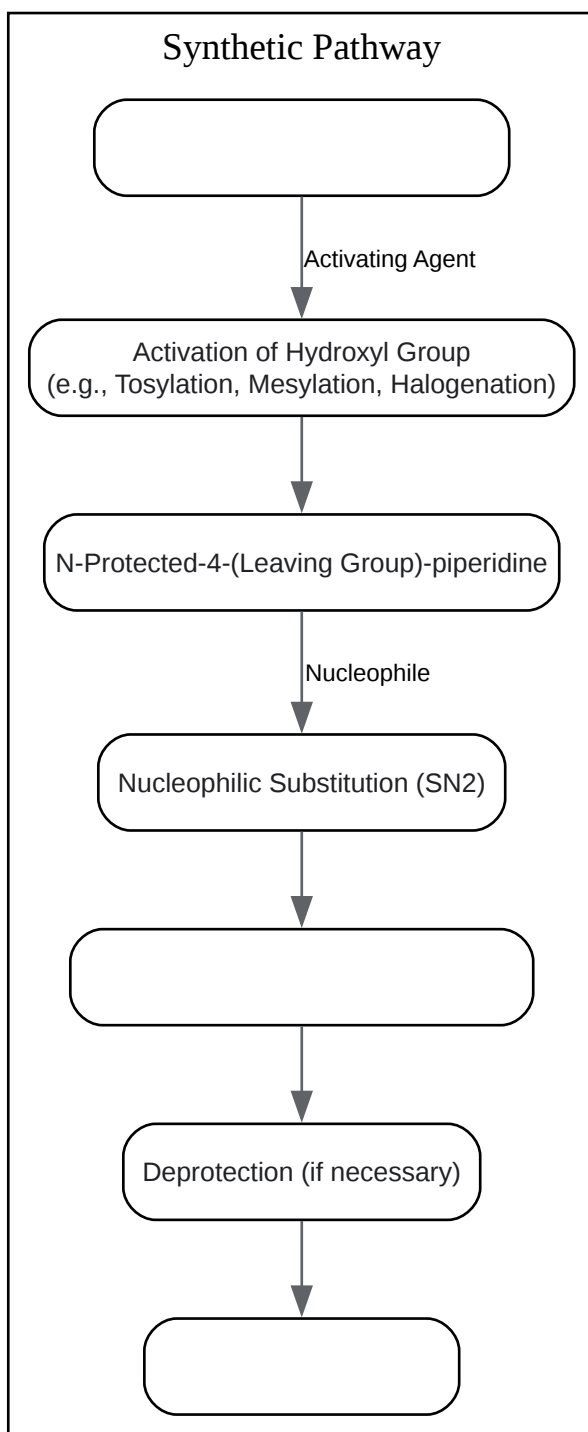
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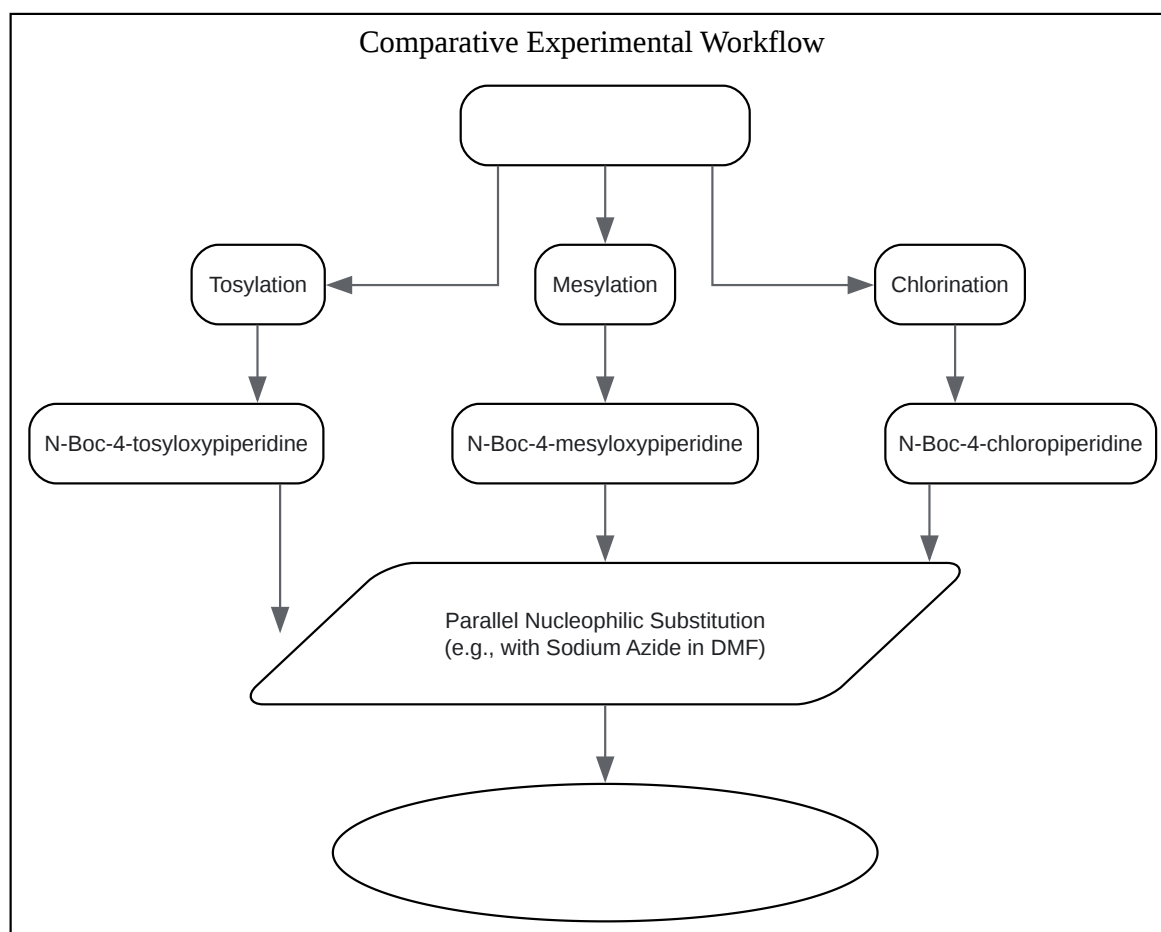
For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-substituted piperidines is a cornerstone in the development of novel therapeutics and functional materials. The strategic choice of a leaving group is paramount in achieving efficient and high-yielding nucleophilic substitution reactions at the C4 position of the piperidine ring. This guide provides an objective comparison of common leaving groups—tosylates, mesylates, and halides—supported by experimental data to inform the rational design of synthetic routes.

## The Role of the Leaving Group

The overarching strategy for the synthesis of 4-substituted piperidines via nucleophilic substitution involves the conversion of the hydroxyl group of a suitable precursor, typically N-protected 4-hydroxypiperidine, into a better leaving group. This activation step is crucial as the hydroxide ion ( $\text{HO}^-$ ) is a poor leaving group. The activated intermediate can then readily react with a wide range of nucleophiles to introduce diverse functionalities at the 4-position.





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